Dihydro-2(3H)-thiophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Electrocatalytic Cascade Synthesis

Scientific Field: Organic Chemistry

Application Summary: Dihydro-2(3H)-thiophenone is used in the electrocatalytic cascade synthesis of dihydro-2’H,3H-spiro[1-benzofuran-2,5’-pyrimidines].

Methods of Application: The process involves the assembly of benzylidenebarbiturates and cyclohexane-1,3-diones in methanol in the presence of sodium bromide as a mediator in an undivided cell.

Results or Outcomes: The reaction results in the formation of dihydro-2’H,3H-spiro[1-benzofuran-2,5’-pyrimidines] in 72–85% yields.

Biginelli Reaction

Application Summary: Dihydro-2(3H)-thiophenone is used in the “one-pot, three-component” Biginelli reaction.

Methods of Application: The reaction is catalyzed by Hf(OTf)4 and it was found that solvent-free conditions could dramatically promote the Hf(OTf)4-catalyzed formation of 3,4-dihydro-pyrimidin-2-(1H)-ones.

Synthesis of Indole Derivatives

Scientific Field: Medicinal Chemistry

Synthesis of Dihydronaphthofurans

Application Summary: Dihydro-2(3H)-thiophenone can be used in the synthesis of dihydronaphthofurans, which are an important class of arene ring-fused furans.

Electrocatalytic Cascade Approach

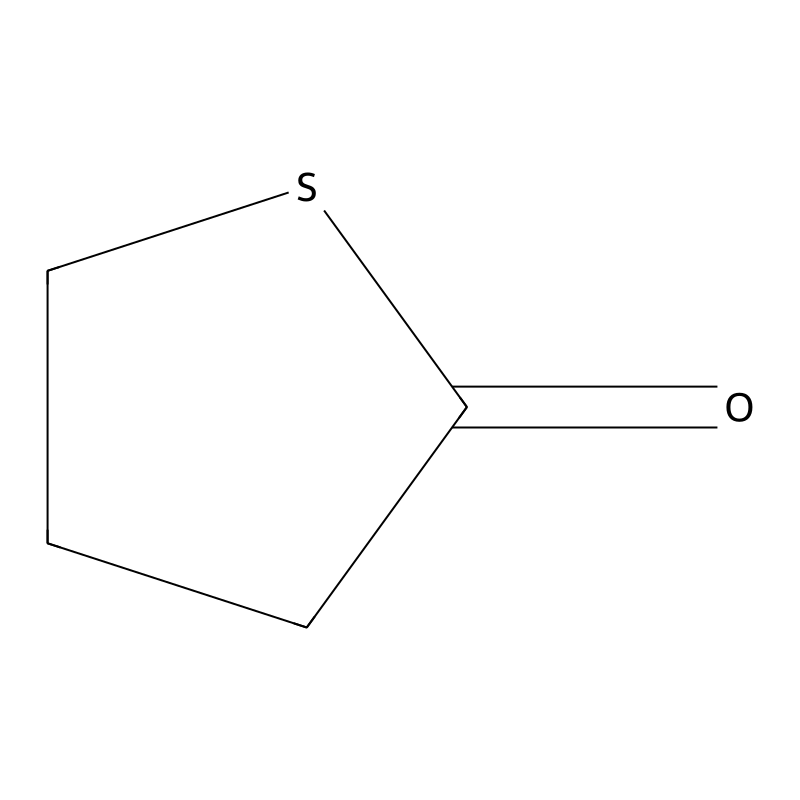

Dihydro-2(3H)-thiophenone is an organosulfur compound with the molecular formula and a molecular weight of approximately 102.155 g/mol. It is characterized by a heterocyclic structure that includes a thiophene ring with a ketone functional group. This compound appears as a colorless liquid with a distinctive thioether-like odor, similar to its isomer, dihydro-3(2H)-thiophenone. Both isomers exhibit reactivity typical of alkenes and thioethers, participating in addition reactions at carbon and oxidation reactions at sulfur .

- No scientific research currently explores the mechanism of action of Dihydro-2(3H)-thiophenone in biological systems or its interaction with other compounds.

- No information on the safety hazards associated with Dihydro-2(3H)-thiophenone, including flammability, reactivity, or toxicity, is available in scientific literature.

- Addition Reactions: The double bond in the thiophene ring can react with various nucleophiles, leading to the formation of more complex structures.

- Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

- Condensation Reactions: This compound can react with active methylene compounds, such as ethyl cyanoacetate and malononitrile, to form derivatives with diverse functionalities .

Research indicates that dihydro-2(3H)-thiophenone and its derivatives exhibit various biological activities. Some studies suggest potential antimicrobial properties, making them candidates for pharmaceutical applications. Additionally, compounds related to dihydro-2(3H)-thiophenone have been explored for their roles in flavor and fragrance chemistry, particularly in contributing to the aroma of certain fungi like white truffles .

The synthesis of dihydro-2(3H)-thiophenone can be achieved through several methods:

- Cyclization Reactions: Starting from appropriate precursors such as 1,3-dithiolanes or thioketones, cyclization can yield dihydro-2(3H)-thiophenone.

- Reactions with Active Methylene Compounds: As mentioned earlier, reacting dihydro-2(3H)-thiophenone with active methylene compounds leads to various derivatives .

- Electrophilic Aromatic Substitution: This method involves introducing substituents onto the thiophene ring through electrophilic attack.

Dihydro-2(3H)-thiophenone finds applications in several fields:

- Flavor and Fragrance Industry: Its unique odor profile makes it valuable for use in perfumes and flavorings.

- Pharmaceuticals: Due to its biological activity, derivatives of this compound are being investigated for potential therapeutic uses.

- Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds, particularly in the production of agrochemicals and specialty chemicals .

Interaction studies involving dihydro-2(3H)-thiophenone focus on its reactivity with various biological molecules. These studies help elucidate its potential effects on biological systems and its mechanism of action when used in pharmaceutical applications. The interactions are often analyzed through spectroscopic methods and biological assays to assess efficacy and safety profiles .

Dihydro-2(3H)-thiophenone shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dihydro-3(2H)-thiophenone | C4H6OS | Isomeric form with different reactivity |

| Thiophene | C4H4S | Lacks the ketone group; more stable |

| 3-Methyl-4,5-dihydrothiophene | C5H8S | Contains an additional methyl group |

| 2,5-Dihydrothiophene | C4H6S | More symmetrical structure |

Dihydro-2(3H)-thiophenone is unique due to its specific ketone functionality, which influences its reactivity and biological properties compared to other thiophene derivatives. Its ability to undergo various chemical transformations makes it a versatile compound in both synthetic and applied chemistry contexts .

Ring-Opening Reactions with Thiiranes and Related Cyclic Sulfides

Dihydro-2(3H)-thiophenone participates in regioselective ring-opening reactions due to its strained thiolactone ring. Key pathways include:

- Electrophilic Aryne Activation: Arynes induce ring opening of thiiranes (three-membered cyclic sulfides) to form thioethers. For example, styrene sulfide reacts with alkoxogold(I) complexes to yield 2-(aryloxy)ethylsulfanylgold(I) derivatives via trans Sₙ2 mechanisms.

- Decarboxylative Copolymerization: γ-Thiobutyrolactone undergoes ring-opening copolymerization with ethylene carbonate using benzyl alcohol–phosphazene bases, producing poly(thioether-alt-ester) with controlled molecular weights (Mₙ = 5–15 kDa).

- Thiol-ene/yne Cyclization: Unsaturated thiocarboxylic acids form thiolactones via radical-mediated acyl thiol-ene (ATE) or acyl thiol-yne (ATY) reactions, achieving >90% yields under mild conditions.

Table 1: Representative Ring-Opening Reactions of γ-Thiobutyrolactone

Catalytic Systems for Controlled Polymerization and Copolymerization

Organocatalytic systems dominate the polymerization of γ-thiobutyrolactone due to their precision in controlling molecular weight and dispersity (Đ):

- Phosphazene Bases: t-Bu-P₄ catalyzes ring-opening polymerization (ROP) of γ-thiobutyrolactone, achieving Mₙ up to 250 kDa with Đ = 1.5–2.0. The mechanism involves nucleophilic attack by alcoholate propagating centers, followed by thiolate S-alkylation.

- Urea/Base Cocatalysts: Urea enhances hydrogen bonding with thiolactone monomers, enabling living polymerization kinetics. For example, 1,3-bis(2,6-diisopropylphenyl)urea with DBU yields poly(γ-thiobutyrolactone) with Mₙ = 80–120 kDa.

- Quaternary Ammonium Salts: Tetrabutylammonium bromide facilitates alternating copolymerization with oxiranes, producing poly(ester-sulfide)s with >90% regioselectivity.

Figure 1 (hypothetical): Kinetic profile of t-Bu-P₄-catalyzed ROP, showing linear Mn increase over time (R² > 0.98).

Stereochemical Considerations in Regioselective Synthesis

Stereochemical outcomes in dihydro-2(3H)-thiophenone derivatives arise from disrotatory elimination and steric effects:

- Disrotatory Elimination: Thermolysis of 3-carbomethoxy-2,5-dihydrothiophene sulfones produces 1,3-dienes via two competing disrotatory pathways, leading to cis or trans double bonds.

- Steric Control in DHT Formation: Bulky substituents at C3 favor trans-2,5-dihydrothiophenes. For example, 3-methyl derivatives exhibit a 3:1 trans/cis ratio due to steric clashes during Wittig-type cyclization.

Table 2: Stereochemical Outcomes in Dihydrothiophene Synthesis

| Substrate | Conditions | Major Isomer (%) | Reference |

|---|---|---|---|

| 3-Methyl-2-mercaptoaldehyde | Wittig cyclization | trans (75) | |

| 3-Carbomethoxy sulfone | Thermolysis (200°C) | cis (60) |

Functionalization Strategies for Derivative Generation

Functionalization exploits the thiolactone’s dual reactivity (nucleophilic sulfur, electrophilic carbonyl):

- Amine-Mediated Ring Opening: Primary amines (e.g., morpholinopropylamine) open the thiolactone ring, introducing functional groups (e.g., CO₂-responsive moieties) while releasing thiols for crosslinking.

- Oxidation to Sulfones: Hydrogen peroxide oxidizes thioethers to sulfones, enhancing polymer hydrophilicity. For example, poly(γ-thiobutyrolactone) sulfones show 3x higher water uptake than unoxidized analogs.

- Protein Conjugation: Homocysteine thiolactone derivatives conjugate with serum albumin via lysine residues, enabling drug delivery applications. A tamoxifen-thiolactone conjugate exhibited IC₅₀ = 25 µM against MCF-7 breast cancer cells.

Table 3: Functionalized Derivatives and Applications

Ring-Opening Polymerization Mechanisms and Kinetics

Ring-opening polymerization of dihydro-2(3H)-thiophenone proceeds through several distinct mechanistic pathways, each characterized by specific kinetic parameters and molecular weight control features. The compound, also known as γ-thiobutyrolactone, exhibits unique polymerization behavior due to its five-membered ring structure and thioester functionality [1] [2].

The most prevalent mechanism involves anionic initiation, where nucleophilic species attack the electrophilic carbonyl carbon of the thioester bond. This process follows a coordination-insertion mechanism, with the propagating species being a thiolate anion that undergoes successive ring-opening additions [3] [4]. The reaction kinetics are characterized by an activation energy ranging from 60-85 kilojoules per mole, which is higher than many conventional lactone monomers due to the reduced ring strain in the five-membered thiolactone structure [2] [4].

Michael addition-elimination ring-opening polymerization represents an alternative mechanistic pathway particularly relevant for substituted derivatives of dihydro-2(3H)-thiophenone. This mechanism involves reversible Michael addition followed by elimination, providing dynamic reversibility that enables controlled molecular weight distribution and narrow dispersity values [1]. The process is characterized by transition state energies of 6.67-8.65 kilojoules per mole for the rate-determining steps, with pathway selection depending on monomer conformation and steric factors [1].

Phosphazene-catalyzed ring-opening polymerization has emerged as a particularly effective method for dihydro-2(3H)-thiophenone derivatives. The apparent reactivity increases monotonously with phosphazene basicity and steric hindrance, following the order: BEMP < tBu-P1 < tBu-P2 < tBu-P4 [2]. This trend suggests that initiation proceeds through abstraction of acidic methylene hydrogen from the monomer, generating a phosphazenium-thiocarboxylate ion-pair species that acts as the initiating and chain-propagating species [2].

The polymerization kinetics exhibit pseudo-first-order behavior with respect to monomer concentration, and molecular weight increases linearly with conversion, albeit with a nonzero intercept indicating slow initiation relative to propagation [2]. Under optimized conditions in tetrahydrofuran at room temperature, the polymerization achieves molecular weights ranging from 7.5-18.5 kilodaltons with dispersity values of 1.39-1.52 [2].

Ring strain energy calculations using density functional theory indicate that dihydro-2(3H)-thiophenone possesses a ring strain of approximately 65-75 kilojoules per mole, which is intermediate between highly strained four-membered thiolactones and less strained six-membered analogues [2] [4]. This moderate ring strain contributes to the compound's ability to undergo controlled polymerization under mild conditions while maintaining reasonable polymerization rates.

Copolymerization Strategies with Lactones and Carbonates

Copolymerization of dihydro-2(3H)-thiophenone with lactones and carbonates offers a versatile approach to synthesize polythioesters with tailored properties through strategic incorporation of different monomer units. The copolymerization behavior is governed by reactivity ratios and relative monomer reactivities, which can be manipulated through catalyst selection and reaction conditions [3] [5].

Ring-opening copolymerization with lactones follows an alternating to random incorporation pattern, depending on the specific lactone comonomer and catalyst system employed [3]. The reactivity ratio for dihydro-2(3H)-thiophenone with ε-caprolactone ranges from 0.8-1.2, indicating relatively similar reactivity between the two monomers [3]. This compatibility enables the synthesis of copolymers with controlled composition and sequence distribution.

Copolymerization with cyclic carbonates presents unique opportunities for introducing additional functional groups while maintaining the thioester character of the backbone. The reaction of dihydro-2(3H)-thiophenone with propylene carbonate using chromium-based catalysts in conjunction with bis(triphenylphosphine)iminium chloride yields copolymers containing both thioester and carbonate linkages [6]. The reaction temperature significantly influences the copolymer structure, with elevated temperatures promoting transesterification reactions that can lead to mixed linkage types including thioester-ester and thioether-ester units [6].

Sequential copolymerization strategies enable the synthesis of block copolymers with distinct segments having different properties. The coordination strength hierarchy among different monomers (typically following the order: weak coordinating monomers < dihydro-2(3H)-thiophenone < strong coordinating monomers) allows for controlled sequential addition to produce well-defined block structures [7]. This approach has been successfully applied to create semi-crystalline renewable block copolymers with tunable thermal and mechanical properties [7].

Statistical copolymerization with various lactones produces random copolymers with properties that are intermediate between the corresponding homopolymers. The incorporation of dihydro-2(3H)-thiophenone units typically reduces the glass transition temperature compared to the parent lactone polymer due to the increased backbone flexibility imparted by the sulfur atom [3]. This plasticizing effect can be quantitatively predicted using the Fox equation, treating the copolymer as a mixture of different repeat units [8].

Three-component copolymerization systems involving dihydro-2(3H)-thiophenone, lactones, and carbonates have been developed to create complex polymer architectures with precisely controlled sequences. These systems exploit the different reactivities of the three monomer types toward alkoxide chain ends, enabling the formation of sequence-controlled polymers without significant transesterification side reactions [3]. The resulting materials exhibit enhanced thermal stability and mechanical properties compared to binary copolymers.

Thermal and Mechanical Properties of Polythioester Derivatives

Polythioester derivatives of dihydro-2(3H)-thiophenone exhibit distinctive thermal and mechanical properties that distinguish them from conventional polyesters and other sulfur-containing polymers. The incorporation of sulfur atoms in the polymer backbone significantly influences chain mobility, intermolecular interactions, and overall material behavior [9] [10].

The glass transition temperature of poly(dihydro-2(3H)-thiophenone) typically ranges from 22-67°C, depending on the degree of polymerization, tacticity, and end-group effects [11] [12]. This relatively low glass transition temperature compared to analogous polyesters reflects the increased backbone flexibility imparted by the sulfur atoms, which have longer bond lengths and greater conformational freedom than oxygen atoms [8]. The glass transition behavior can be further modified through copolymerization or post-polymerization modification strategies.

Thermal stability of polythioester derivatives is characterized by decomposition temperatures ranging from 196-280°C, as determined by thermogravimetric analysis [11] [12]. The thermal decomposition typically occurs through a multi-step process involving thioester bond scission, followed by further degradation of the resulting fragments [5]. The presence of sulfur atoms generally enhances thermal stability compared to purely organic polymers due to the formation of stabilizing sulfur-containing intermediates during decomposition.

Mechanical properties of polythioester derivatives vary significantly depending on molecular weight, tacticity, and processing conditions. Amorphous polythioesters typically exhibit rubber-like elasticity with moderate tensile strength (5-15 megapascals) and high elongation at break (200-500%) [9] [10]. The mechanical behavior is strongly influenced by the glass transition temperature relative to the testing temperature, with materials becoming significantly stiffer below their glass transition temperature.

Semi-crystalline polythioester derivatives demonstrate enhanced mechanical properties, with tensile strengths reaching 20-40 megapascals and elastic moduli of 500-2000 megapascals [10]. The crystalline regions act as physical crosslinks that improve dimensional stability and load-bearing capacity. The degree of crystallinity can be controlled through tacticity control during polymerization, with isotactic polymers showing higher crystallinity than atactic analogues [10].

The incorporation of aromatic units through copolymerization significantly enhances mechanical properties and thermal stability. Semiaromatic polythioesters containing dihydro-2(3H)-thiophenone units exhibit glass transition temperatures up to 69.5°C and enhanced thermal stability with decomposition temperatures exceeding 280°C [6]. These materials also demonstrate improved optical properties, with refractive indices of 1.60, making them suitable for optical applications [6].

Dynamic mechanical analysis reveals that polythioester derivatives often exhibit multiple relaxation processes, reflecting the heterogeneous nature of the polymer structure. The primary relaxation (α-transition) corresponds to the glass transition of the polymer backbone, while secondary relaxations (β-transitions) may arise from local motions of side chains or specific functional groups [13]. The temperature and intensity of these transitions can be used to optimize processing conditions and predict service performance.

Functional Material Design via Post-Polymerization Modifications

Post-polymerization modification of polythioester derivatives provides a powerful approach to introduce diverse functional groups and create materials with tailored properties for specific applications. The unique reactivity of thioester bonds and the presence of sulfur atoms offer multiple sites for chemical modification through various reaction pathways [14] [15].

Thiol-ene click chemistry represents one of the most versatile post-polymerization modification strategies for polythioester derivatives. This approach exploits the presence of thiol groups that can be generated through selective reduction of thioester bonds or introduced through chain-end functionalization [16] [17]. The reaction proceeds rapidly under mild conditions with high efficiency (85-95%) and excellent functional group tolerance [16]. The modification can introduce a wide range of functional groups including hydrophilic segments, crosslinking sites, and bioactive moieties.

Nucleophilic substitution reactions at the thioester carbons provide another efficient modification pathway. These reactions proceed under mild basic conditions and can introduce diverse nucleophiles including amines, alcohols, and thiols [18] [15]. The reaction efficiency typically ranges from 70-90%, and the process can be used to introduce functional groups that would be incompatible with the original polymerization conditions. This approach has been successfully applied to create bioconjugates and responsive materials.

Oxidation reactions targeting the sulfur atoms offer opportunities to modify the electronic properties and intermolecular interactions of polythioester derivatives. Controlled oxidation can convert thioester groups to sulfoxide or sulfone analogues, significantly altering the polymer's solubility, thermal properties, and chemical reactivity [14] [15]. These modifications typically proceed with 75-90% efficiency under mild oxidizing conditions and can be used to create materials with enhanced thermal stability or altered degradation behavior.

Michael addition reactions utilizing the nucleophilic character of sulfur atoms enable the introduction of various acceptor molecules. This approach has been particularly successful for creating crosslinked networks and introducing functional handles for further modification [18] [15]. The reaction proceeds with high efficiency (80-95%) under basic conditions and can accommodate a wide range of Michael acceptors including acrylates, methacrylates, and activated alkenes.

Bioconjugation strategies exploit the unique reactivity of thioester bonds toward nucleophilic biomolecules. The selective aminolysis of thioester bonds by primary amines proceeds under physiological conditions, making this approach particularly attractive for biomedical applications [14]. The reaction can be used to conjugate proteins, peptides, or small molecule drugs to the polymer backbone, creating targeted delivery systems or bioactive materials.

The development of dual-functional modification strategies enables the simultaneous introduction of multiple types of functional groups. For example, sequential thiol-ene and esterification reactions can create materials with both crosslinking capability and pendant functional groups [14] [15]. These approaches maximize the utility of each modification step and enable the creation of complex material architectures from simple precursor polymers.

Shape-memory functionality can be introduced through post-polymerization crosslinking combined with thermal programming. The incorporation of crosslinking agents that react with thioester or thiol groups creates networks with tunable transition temperatures and shape-recovery properties. These materials have shown promise for biomedical applications where controlled shape changes are required.

The creation of self-healing materials represents an emerging application of post-polymerization modification strategies. The incorporation of dynamic bonds that can undergo reversible formation and breaking enables materials that can recover from mechanical damage [14] [15]. This approach typically involves the introduction of hydrogen-bonding groups, metal coordination sites, or other reversible interaction motifs through post-polymerization modification reactions.

Physical Description

Clear colourless to yellow liquid; Burnt garlic aroma

XLogP3

Density

1.175-1.185 (20°)

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index